molecular formula C18H20N4O2S B6039880 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B6039880
M. Wt: 356.4 g/mol
InChI Key: QLDKFEHBCAMTPE-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring:

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction involving a thiol and an appropriate leaving group.

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a reductive amination reaction involving a ketone and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the ketone group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include thiols, amines, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran and triazole rings may interact with enzymes or receptors, while the sulfanyl group may undergo redox reactions that modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of its benzofuran, triazole, and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-21-17(15-11-13-7-3-4-8-14(13)24-15)19-20-18(21)25-12-16(23)22-9-5-2-6-10-22/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDKFEHBCAMTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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